(3R,4S)-1-Boc-3-(hydroxymethyl)-4-[[(S)-1-phenylethyl]amino]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol is a complex organic compound that features a piperidine ring substituted with a Boc-protected amino group and a phenylethyl group
Vorbereitungsmethoden
The synthesis of 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediateThe final step involves the reduction of the intermediate to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with its target. The phenylethyl group provides additional binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol can be compared with other similar compounds, such as:
1-Boc-4-aminopiperidine: This compound lacks the phenylethyl group, making it less specific in its interactions.
1-Boc-4-anilinopiperidine:
1-Boc-4-(4-fluorophenylamino)piperidine: The presence of a fluorine atom in this compound can significantly change its reactivity and biological activity.
Each of these compounds has unique properties and applications, highlighting the importance of structural modifications in determining the behavior and utility of piperidine derivatives.
Eigenschaften
Molekularformel |
C19H30N2O3 |
---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
tert-butyl 3-(hydroxymethyl)-4-(1-phenylethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O3/c1-14(15-8-6-5-7-9-15)20-17-10-11-21(12-16(17)13-22)18(23)24-19(2,3)4/h5-9,14,16-17,20,22H,10-13H2,1-4H3 |
InChI-Schlüssel |
SZXNYMLUTIAJKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2CCN(CC2CO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.